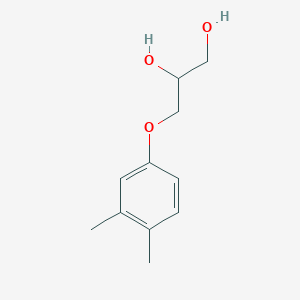
3-(3,4-Dimethylphenoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenol and is characterized by the presence of a propane-1,2-diol group attached to a 3,4-dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)propane-1,2-diol typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently hydrolyzed to yield the desired diol . The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Aqueous or organic solvents like ethanol or methanol
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol to alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-Dimethylphenoxy)propane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its phenoxy moiety can participate in hydrophobic interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenoxy)propane-1,2-diol: Similar structure but with different methyl group positions.
3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Contains methoxy groups instead of methyl groups.
1-(3,4-Dimethoxyphenyl)propane-1,2-diol: Another methoxy derivative with a slightly different structure.
Uniqueness
3-(3,4-Dimethylphenoxy)propane-1,2-diol is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5469-71-6 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(3,4-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 |
InChI Key |
RRPWOUKAVFCTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


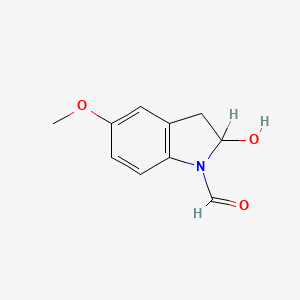

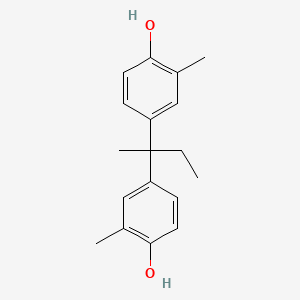
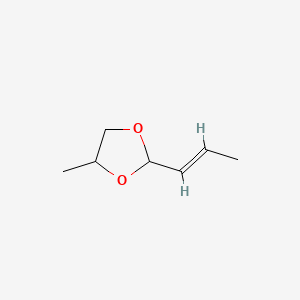
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)
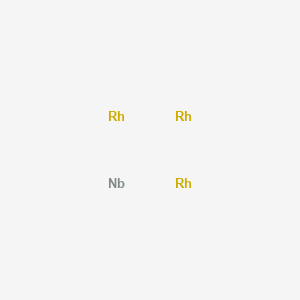
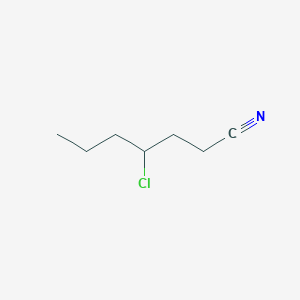
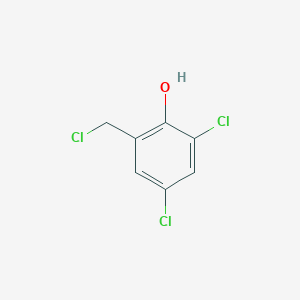
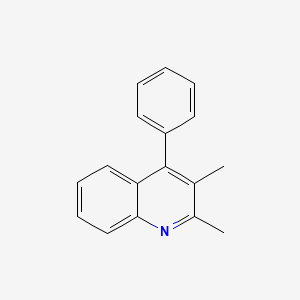

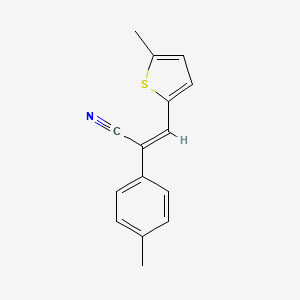
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)
